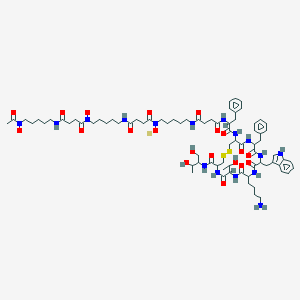
Desferrioxamine B-succinyl-phenylalanine(1)-octreotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,8-diazafluoren-9-one (DFO) is an amino acid-sensitive reagent widely used in forensic science for developing latent fingerprints on porous surfaces such as paper. It reacts with amino acids present in fingerprint residues, producing a pale purple color and excellent photoluminescence without any post-treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,8-diazafluoren-9-one involves dissolving 0.5 grams of the compound in 40 milliliters of methanol and 20 milliliters of acetic acid, followed by dilution with a solvent such as acetone or fluorisol to make a 1-liter working solution . The solution can be prepared using an ultrasonic cleaner to ensure maximum solubility .
Industrial Production Methods
Industrial production of 1,8-diazafluoren-9-one typically involves large-scale synthesis using similar methods but with more advanced equipment to ensure purity and consistency. The compound is often stored in dark, shatter-proof containers to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-diazafluoren-9-one undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different oxidation states.
Reduction: Can be reduced under specific conditions to yield different products.
Substitution: Participates in substitution reactions, particularly with amino acids.
Common Reagents and Conditions
Common reagents used in reactions with 1,8-diazafluoren-9-one include methanol, acetic acid, acetone, and fluorisol. The reactions are typically carried out at room temperature with stirring to ensure complete dissolution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with amino acids in fingerprints produces a pale purple product with strong photoluminescence .
Wissenschaftliche Forschungsanwendungen
1,8-diazafluoren-9-one has a wide range of scientific research applications, including:
Forensic Science: Used for developing latent fingerprints on porous surfaces.
Analytical Chemistry: Employed in sensors for detecting iron (III) due to its strong binding affinity.
Biology and Medicine: Investigated for its potential in iron chelation therapy and as a component in drug delivery systems.
Industry: Utilized in the production of various chemical sensors and analytical devices.
Wirkmechanismus
The mechanism of action of 1,8-diazafluoren-9-one involves its ability to bind with amino acids and iron (III) ions. In forensic applications, it reacts with amino acids in fingerprint residues to produce a photoluminescent product. In medical applications, it binds with iron (III) to form a stable complex that can be eliminated from the body .
Vergleich Mit ähnlichen Verbindungen
1,8-diazafluoren-9-one is often compared with other chelating agents such as desferrioxamine B (DFO), DFO*, and DFOcyclo*. These compounds have similar applications but differ in their stability and binding affinity. For example, DFOcyclo* has been shown to form more stable complexes with iron (III) compared to 1,8-diazafluoren-9-one .
List of Similar Compounds
- Desferrioxamine B (DFO)
- DFO*
- DFOcyclo*
- Ninhydrin
- 5-MTN
- 1,2-IND
Eigenschaften
CAS-Nummer |
151956-24-0 |
|---|---|
Molekularformel |
C78H113GaN16O20S2 |
Molekulargewicht |
1726.9 g/mol |
IUPAC-Name |
N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+) |
InChI |
InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2 |
InChI-Schlüssel |
RTRNGKJCEFNFNZ-ZQSXMSGHSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Isomerische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3] |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Synonyme |
desferrioxamine B-succinyl-phenylalanine(1)-octreotide DFO-SMS gallium (67)-DFO-SMS gallium (68)-DFO-SMS SDZ 216-927 SDZ-216-927 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















